

2-(4-Bromophenyl)propanoic acid chemical properties

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Compound of Interest

Compound Name: **2-(4-Bromophenyl)propanoic acid**

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-(4-Bromophenyl)propanoic Acid**

Introduction

2-(4-Bromophenyl)propanoic acid, a member of the arylpropanoic acid class of compounds, serves as a critical building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a chiral center, a carboxylic acid functional group, and a brominated aromatic ring, provides a versatile platform for the synthesis of complex molecular targets. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The arylpropanoic acid scaffold is renowned in medicinal chemistry, most notably as the core of many Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The presence of the bromine atom on the phenyl ring further enhances its utility, offering a reactive handle for cross-coupling reactions and other transformations, making it a valuable precursor for creating diverse chemical libraries.

Physicochemical and Structural Properties

Understanding the fundamental physical and chemical properties of **2-(4-Bromophenyl)propanoic acid** is essential for its effective use in research and manufacturing. These properties dictate its solubility, reactivity, and handling requirements.

1.1. Identity and Structure

- IUPAC Name: **2-(4-bromophenyl)propanoic acid**[\[2\]](#)
- CAS Number: 53086-53-6[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₉H₉BrO₂[\[2\]](#)[\[3\]](#)
- Synonyms: 2-(4-Bromophenyl)propionic acid, 4-bromo- α -methyl-benzeneacetic acid[\[2\]](#)[\[4\]](#)

The structure consists of a propanoic acid moiety where the alpha-carbon is directly attached to a benzene ring substituted with a bromine atom at the para position.

1.2. Tabulated Physicochemical Data

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	[2] [3]
Appearance	White to off-white solid	[3]
Melting Point	Not available	
Boiling Point	138-141 °C (at 1 Torr)	[3]
Density (Predicted)	1.523 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.21 ± 0.10	[3]
Storage Temperature	2-8°C	[3]

Synthesis and Manufacturing Insights

The synthesis of **2-(4-Bromophenyl)propanoic acid** can be approached through several established organic chemistry transformations. A common strategy involves the bromination of an appropriate phenylpropanoic acid precursor. The choice of synthetic route in an industrial setting is often governed by factors such as cost of starting materials, reaction yield, purity of the final product, and operational simplicity.

A prevalent method for analogous compounds involves the selective bromination of the corresponding arylpropanoic acid. For instance, the synthesis of the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is well-documented and involves the direct bromination

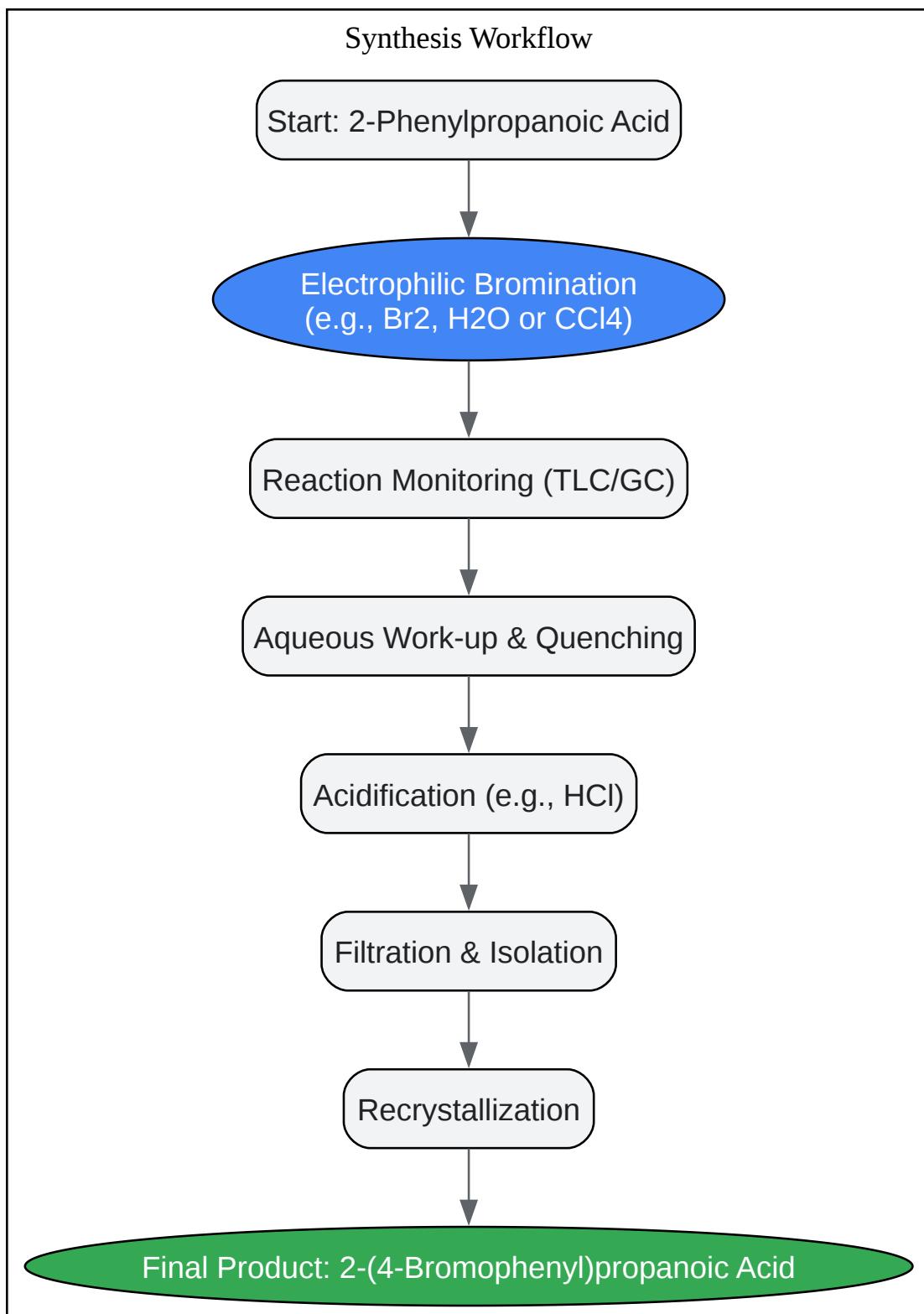
of 2-methyl-2-phenylpropanoic acid in an aqueous medium[5][6][7]. This approach offers high selectivity for the para position, which is activated by the alkyl group, and is advantageous from a green chemistry perspective by using water as a solvent.

2.1. Exemplary Synthesis Workflow: Electrophilic Bromination

The following protocol outlines a generalized approach for the synthesis of **2-(4-bromophenyl)propanoic acid** via electrophilic aromatic substitution.

Step-by-Step Methodology:

- **Reaction Setup:** Charge a suitable reaction vessel with 2-phenylpropanoic acid and a solvent (e.g., water or a non-reactive organic solvent like carbon tetrachloride).
- **Bromination:** Slowly add a brominating agent (e.g., liquid bromine or N-Bromosuccinimide) to the mixture. The reaction may be catalyzed by a Lewis acid (e.g., iron filings) if a less reactive solvent is used. The reaction is typically performed at a controlled temperature to manage exothermicity and selectivity.
- **Monitoring:** The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is quenched (e.g., with a solution of sodium thiosulfate to remove excess bromine). The pH is then adjusted to acidify the solution, causing the carboxylic acid product to precipitate.
- **Isolation & Purification:** The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., xylene or an ethanol/water mixture) to yield the final product with high purity[8].



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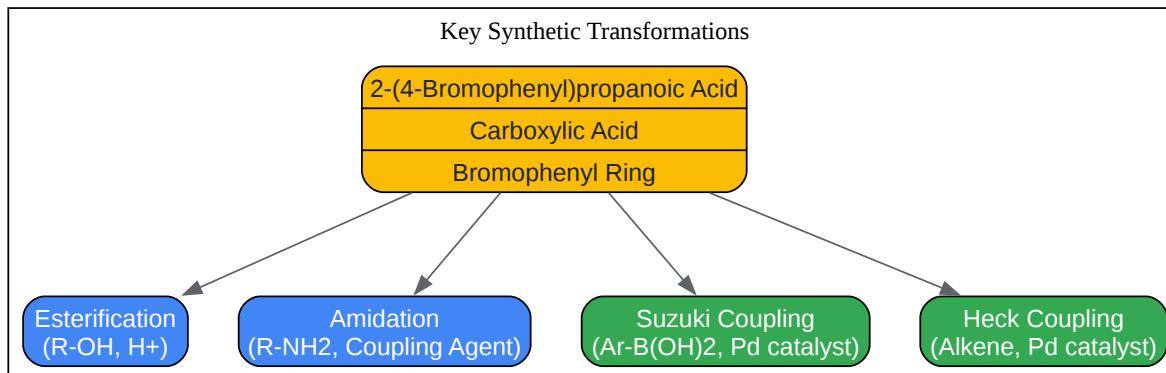
Caption: Generalized workflow for the synthesis of **2-(4-Bromophenyl)propanoic acid**.

Chemical Reactivity and Synthetic Utility

The reactivity of **2-(4-Bromophenyl)propanoic acid** is defined by its three key structural components: the carboxylic acid, the chiral alpha-carbon, and the bromophenyl ring.

- **Carboxylic Acid Group:** This functional group is acidic and readily undergoes reactions typical of carboxylic acids. These include:
 - **Esterification:** Reaction with alcohols in the presence of an acid catalyst (e.g., H_2SO_4) to form esters.
 - **Amidation:** Reaction with amines, often mediated by coupling agents (e.g., DCC, EDC), to form amides.
 - **Reduction:** Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH_4 .
- **Bromophenyl Ring:** The bromine atom serves as a versatile handle for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block in drug discovery for creating analogs and focused libraries. Common reactions include:
 - **Suzuki Coupling:** Reaction with boronic acids or esters.
 - **Heck Coupling:** Reaction with alkenes.
 - **Sonogashira Coupling:** Reaction with terminal alkynes.
 - **Buchwald-Hartwig Amination:** Reaction with amines.

This dual functionality makes **2-(4-bromophenyl)propanoic acid** and its derivatives valuable intermediates in the synthesis of a wide array of pharmaceutical compounds[9][10].



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Caption: Reactivity map of **2-(4-Bromophenyl)propanoic acid**'s functional groups.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of **2-(4-Bromophenyl)propanoic acid**. A combination of spectroscopic techniques is typically employed.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.- Methine Proton (α-H): A quartet (~3.7 ppm) due to coupling with the methyl protons.- Methyl Protons (CH_3): A doublet (~1.5 ppm) due to coupling with the methine proton.- Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D_2O.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the downfield region (~175-180 ppm).- Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (ipso-carbon) at a distinct chemical shift.- Methine Carbon (α-C): A signal around 45 ppm.- Methyl Carbon (CH_3): A signal in the upfield region (~18 ppm).
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A very broad absorption band from ~2500-3300 cm^{-1} characteristic of a carboxylic acid dimer.- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm^{-1}.- C-Br Stretch: An absorption in the fingerprint region (~500-600 cm^{-1}).
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): A characteristic pair of peaks (M and $\text{M}+2$) of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For $\text{C}_9\text{H}_9\text{BrO}_2$, this would appear at m/z 228 and 230.- Fragmentation: A prominent fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

Applications in Drug Development and Research

Arylpropanoic acids are a cornerstone of modern pharmacology[1]. While **2-(4-Bromophenyl)propanoic acid** itself is not an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and neurological disorders[1][9].

The related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a well-known key intermediate in the industrial synthesis of Fexofenadine, a widely used non-sedating antihistamine[5][6]. This underscores the importance of the brominated arylpropanoic acid scaffold in accessing complex and commercially significant APIs. The bromine atom not only facilitates key synthetic steps but can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Safety, Handling, and Storage

Proper handling and storage of **2-(4-Bromophenyl)propanoic acid** are imperative to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[2][4][11].
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12][13][14]. Wash hands thoroughly after handling[11][15].
 - Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[11][16]. Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability[3].
 - First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[12][14]. If on skin, wash with plenty of water[11][15]. If swallowed, seek medical attention[11][14].

Conclusion

2-(4-Bromophenyl)propanoic acid is a chemical intermediate of significant value to the scientific research and pharmaceutical communities. Its well-defined physicochemical properties, combined with the versatile reactivity of its carboxylic acid and bromophenyl moieties, make it an ideal starting material and building block for the synthesis of a wide range of complex organic molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in advancing drug discovery and development programs.

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